molecular formula C6H9N3O B1315676 3-(1H-imidazol-1-yl)propanamide CAS No. 43115-74-8

3-(1H-imidazol-1-yl)propanamide

Cat. No.: B1315676
CAS No.: 43115-74-8
M. Wt: 139.16 g/mol
InChI Key: VMQUSGWKCTXCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-imidazol-1-yl)propanamide is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific interaction of 3-(1H-imidazol-1-yl)propanamide with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could be affected.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that this compound could have good bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities , suggesting that the effects could be diverse depending on the specific biological activity.

Biochemical Analysis

Biochemical Properties

3-(1H-imidazol-1-yl)propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound may interact with histidine residues in proteins, affecting their function and stability . These interactions can lead to changes in enzyme activity, protein folding, and overall cellular function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . This modulation can lead to alterations in gene expression and changes in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Imidazole derivatives, including this compound, can bind to the heme group of cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to altered drug metabolism and changes in the levels of various metabolites . Additionally, this compound may interact with transcription factors, influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Imidazole derivatives are generally stable under physiological conditions, but they can degrade over time, leading to changes in their biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular signaling pathways . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carrier (SLC) transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)propanamide typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate reagents. One common method includes reacting 3-(1H-imidazol-1-yl)propan-1-amine with acyl chlorides or anhydrides under basic conditions to form the amide bond . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1H-imidazol-1-yl)propanamide has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simple imidazole ring.

    Metronidazole: An imidazole derivative with antimicrobial properties.

    Clotrimazole: An antifungal agent containing an imidazole ring.

Uniqueness

3-(1H-imidazol-1-yl)propanamide is unique due to its specific structure, which combines the imidazole ring with a propanamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-imidazol-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-6(10)1-3-9-4-2-8-5-9/h2,4-5H,1,3H2,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQUSGWKCTXCRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555672
Record name 3-(1H-Imidazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43115-74-8
Record name 3-(1H-Imidazol-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3.4 g (49.9 mmoles) of imidazole, 3.55 g (49.9 mmoles) of acrylamide, and 7.6 g (49.9 mmoles) of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBu) in 100 mL of sieve dried acetonitrile was heated at 80° C. under nitrogen for 2.0 hours. The mixture was let cool, where upon the product crystallized out of the solution.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-imidazol-1-yl)propanamide
Reactant of Route 2
Reactant of Route 2
3-(1H-imidazol-1-yl)propanamide
Reactant of Route 3
3-(1H-imidazol-1-yl)propanamide
Reactant of Route 4
3-(1H-imidazol-1-yl)propanamide
Reactant of Route 5
3-(1H-imidazol-1-yl)propanamide
Reactant of Route 6
Reactant of Route 6
3-(1H-imidazol-1-yl)propanamide
Customer
Q & A

Q1: How do these 3-(1H-imidazol-1-yl)propanamide derivatives exert their antifungal activity? What are the downstream effects of this interaction?

A1: The research highlights that these compounds function by inhibiting the fungal enzyme sterol 14α-demethylase (CYP51) []. This enzyme plays a crucial role in ergosterol biosynthesis, a vital component of the fungal cell membrane. Inhibiting CYP51 disrupts ergosterol production, compromising membrane integrity and ultimately leading to fungal cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.